S 1592

Antitussive Preclinical Pharmacology Cough Suppression

S 1592 is a synthetic piperidine derivative offering a unique polypharmacology profile for preclinical respiratory research. Unlike single-target agents, it simultaneously exhibits antitussive, bronchodilator, and antianaphylactic activities, while demonstrating a lack of gastrointestinal and cardiovascular side effects in historical models. This makes it an invaluable tool for investigating the interplay between cough, bronchoconstriction, and allergic pathways, enabling the deconvolution of synergistic mechanisms. Source this essential reference standard for comparative pharmacology and novel drug discovery.

Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
CAS No. 25552-58-3
Cat. No. B1680372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 1592
CAS25552-58-3
Synonyms1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride
S 1592
S-1592
Molecular FormulaC21H27ClN2O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CNC(=O)C2=CC=CC=C2O)O)CCC3=CC=CC=C3.Cl
InChIInChI=1S/C21H26N2O3.ClH/c24-19-9-5-4-8-18(19)20(25)22-16-21(26)11-14-23(15-12-21)13-10-17-6-2-1-3-7-17;/h1-9,24,26H,10-16H2,(H,22,25);1H
InChIKeyWOZFZYPQRRUPHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 1592 (CAS 25552-58-3): An Overview of a Historical Antitussive and Bronchodilator with Antianaphylactic Properties


S 1592, chemically known as 1-phenethyl-4-hydroxysalicylamido-4-methylpiperidine hydrochloride (C21H27ClN2O3, MW 390.903 g/mol), is a synthetic piperidine derivative that was primarily investigated in the 1970s as a novel antitussive agent [1]. It is characterized by its bronchodilating and antianaphylactic properties, and notably does not affect gastrointestinal propulsion [2]. The compound is classified as a research chemical and is not intended for human therapeutic use .

Why Generic Substitution of S 1592 with Other Antitussives or Bronchodilators Fails to Replicate Its Polypharmacology


S 1592 exhibits a unique, albeit incompletely characterized, pharmacological profile combining antitussive, bronchodilator, and antianaphylactic activities within a single molecular entity, while demonstrating a low acute toxicity profile and lack of cardiovascular or gastrointestinal side effects in preclinical models [1]. This polypharmacology contrasts sharply with conventional antitussives (e.g., codeine, dextromethorphan) which primarily act centrally to suppress cough [2], and standard bronchodilators (e.g., salbutamol) which target beta-2 adrenergic receptors [3]. The absence of a direct comparator study for S 1592 in the modern literature means that any substitution would risk losing the synergistic, multifactorial benefits suggested by the original 1976 research [4].

Quantitative Differentiation of S 1592 (25552-58-3) from Closest Analogs and Alternatives


S 1592 Antitussive Efficacy: Class-Level Inference from Preclinical Cough Models

S 1592 was reported to markedly inhibit coughing in multiple preclinical models, including chemical irritation (citric acid), mechanical irritation, and electrical stimulation of the superior laryngeal nerve [1]. While the study did not provide direct numerical ED50 comparisons against a named comparator, the abstract asserts a 'marked' effect across diverse stimuli, suggesting a broad-spectrum antitussive action that contrasts with more targeted modern agents. For context, a separate study of the antitussive levocloperastine reported ED50 values of 2.6 mg/kg (citric acid) and 2.9 mg/kg (ammonia), compared to codeine at 3.6 mg/kg and 3.1 mg/kg respectively [2]. This provides a class-level benchmark for antitussive potency in similar assays, against which S 1592's reported 'marked' effect can be qualitatively positioned.

Antitussive Preclinical Pharmacology Cough Suppression

S 1592 Bronchodilator Activity: Cross-Study Comparison of Functional Properties

The original study by Duhault et al. (1976) stated that S 1592 'possesses bronchodilating... properties' [1]. This claim is made without providing a quantitative metric (e.g., % relaxation, EC50). In contrast, a separate study examining bronchodilators on guinea pig tracheal spirals defined effect as a 'percent of the maximal relaxation obtained by papaverine' [2]. This cross-study context highlights a key gap: the exact potency and efficacy of S 1592 relative to known bronchodilators like salbutamol, isoprenaline, or theophylline remain unquantified. However, the property itself is a differentiator from purely antitussive agents like dextromethorphan, which lack direct bronchodilator activity [3].

Bronchodilator Antiasthmatic Smooth Muscle Relaxation

S 1592 Lack of Gastrointestinal and Cardiovascular Effects: A Differentiating Safety Profile

A key differentiating feature of S 1592 is its reported lack of effect on gastrointestinal propulsion and absence of cardiovascular effects, as noted in the original publication [1]. This is in stark contrast to common opioid-based antitussives like codeine, which are known to cause significant constipation due to μ-opioid receptor agonism in the gut [2]. The claim of 'low acute toxicity in mice and rats' [3] is also a critical parameter, though specific LD50 values were not found in the available abstracts or database entries.

Safety Pharmacology Side Effect Profile Gastrointestinal Motility

Optimal Research and Industrial Application Scenarios for S 1592 (25552-58-3)


Preclinical Research on Multifactorial Cough Etiologies

S 1592 is ideally suited for preclinical studies investigating cough with a potential bronchoconstrictive or allergic component. Its reported polypharmacology (antitussive, bronchodilator, antianaphylactic) [1] makes it a valuable tool compound for exploring the interplay between these pathways, which are not adequately addressed by single-target antitussives or bronchodilators alone. The compound's lack of GI and cardiovascular effects further simplifies data interpretation in these models [2].

Historical Comparative Studies in Antitussive Drug Development

S 1592 serves as an essential reference compound for comparative pharmacology studies aimed at benchmarking the efficacy and safety profiles of novel antitussive candidates against a historical, multi-action agent. Its characterization in a 1976 study [3] provides a foundational dataset, albeit with limitations, against which modern, more selectively targeted molecules can be assessed. This is particularly relevant for evaluating the potential advantages of polypharmacology in respiratory therapeutics.

In Vitro Mechanistic Studies of Smooth Muscle Relaxation and Immune Modulation

The reported bronchodilator and antianaphylactic properties of S 1592 , while not fully quantified, provide a rationale for its use in in vitro assays designed to elucidate the compound's direct effects on airway smooth muscle and mast cell degranulation. These studies are crucial for deconvoluting the molecular targets responsible for its historical efficacy, potentially identifying novel mechanisms for future drug development.

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